![molecular formula C14H22N4O2 B2645944 N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 1049350-27-7](/img/structure/B2645944.png)
N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
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Description
N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as MPPEO, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the oxalamide family, which are known for their ability to act as inhibitors of enzymes and other biological processes. In
Scientific Research Applications
Catalytic Activity in Organic Synthesis
N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide and related compounds have been explored for their catalytic activities in organic synthesis. For example, compounds with large lipophilic substituents have shown potent, competitive inhibition of glycolic acid oxidase, indicating their potential in biochemical applications, particularly in reducing urinary oxalate levels and potentially aiding in the treatment of conditions like hyperoxaluria (Rooney et al., 1983).
Role in Polyamine Catabolism and Programmed Cell Death
Specific analogues of polyamines, which may include structural motifs related to N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, have been shown to induce programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT), suggesting potential applications in cancer therapy by modulating polyamine catabolism (Ha et al., 1997).
Phosphine-Catalyzed Annulation in Chemical Synthesis
The molecule and its analogues have been utilized in phosphine-catalyzed [4 + 2] annulation reactions, serving as key intermediates in the synthesis of highly functionalized tetrahydropyridines. This showcases their utility in creating complex organic structures with potential applications ranging from material science to pharmaceuticals (Zhu et al., 2003).
Synthesis of Complex Organic Structures
Research into the synthesis of complex organic structures, such as N-substituted poly(bis-pyrrole) films, highlights the utility of N-linked polybispyrroles for their electrochromic and ion receptor properties. These materials show promise for practical applications including metal recovery and ion sensing, demonstrating the broader implications of N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide in advanced materials science (Mert et al., 2013).
Exploration in Medicinal Chemistry
The molecule's derivatives have found applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. Their synthesis and manipulation highlight the molecule's relevance in developing new therapeutic agents, underlining the importance of such compounds in drug discovery and development (Fleck et al., 2003).
properties
IUPAC Name |
N-methyl-N'-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-15-13(19)14(20)16-10-12(18-8-3-4-9-18)11-6-5-7-17(11)2/h5-7,12H,3-4,8-10H2,1-2H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNISSBGKVBQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=CN1C)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide |
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